5-Methoxy-1-phenylpentan-1-amine
Overview
Description
5-Methoxy-1-phenylpentan-1-amine: is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications . The compound is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentanamine chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-phenylpentan-1-amine typically involves the following steps:
Preparation of 1-halo-4-methoxyl butane: This step involves the halogenation of 4-methoxyl butane.
Formation of Grignard Reagent: The 1-halo-4-methoxyl butane reacts with magnesium to form the Grignard reagent.
Reaction with Benzoyl Chloride: The Grignard reagent is then reacted with benzoyl chloride to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1-phenylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methoxy-1-phenylpentan-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: The compound is utilized in biochemical studies to investigate its interactions with biological molecules and its potential effects on biological systems .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs .
Industry: In the industrial sector, the compound is used in the synthesis of various chemicals and materials, contributing to advancements in material science and chemical engineering .
Mechanism of Action
it is believed to interact with specific molecular targets and pathways in biological systems, potentially influencing various biochemical processes . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 5-Methoxy-2-phenylpentan-1-amine
- 5-Methoxy-3-phenylpentan-1-amine
- 5-Methoxy-4-phenylpentan-1-amine
Uniqueness: 5-Methoxy-1-phenylpentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
5-Methoxy-1-phenylpentan-1-amine, a primary amine with a pentane backbone and a methoxy group, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C12H17NO, featuring a methoxy group (-OCH₃) that enhances solubility and reactivity. Its structural uniqueness allows for various interactions with biological targets, making it a subject of pharmacological studies.
1. Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound in various cancer cell lines. For instance, its activity was evaluated against MCF-7 breast cancer cells, showing significant inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) values were found to be comparable to established anticancer agents.
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | MCF-7 | 35 |
CA-4 (reference) | MCF-7 | 3.9 |
This data indicates that while this compound exhibits activity, it is less potent than some reference compounds but still noteworthy for further development.
The mechanism by which this compound exerts its biological effects appears to involve interaction with tubulin, leading to destabilization of microtubules. This action is crucial in the context of cancer therapy as it disrupts the mitotic spindle formation necessary for cell division.
Case Study 1: Anticancer Activity
In a controlled laboratory setting, this compound was tested on multiple cancer cell lines including MDA-MB-231 (triple-negative breast cancer). The results demonstrated significant cytotoxicity, suggesting potential as an anticancer agent. The study employed flow cytometry to assess apoptosis rates post-treatment, revealing that the compound effectively induced programmed cell death in a dose-dependent manner.
Case Study 2: Neuropharmacological Effects
Another area of investigation focused on the neuropharmacological potential of this compound. Preliminary results indicated that it may influence neurotransmitter systems, particularly serotonin pathways, which are critical in mood regulation and could have implications for treating depression or anxiety disorders.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methoxyphenethylamine | Shorter ethyl chain | Potent serotonin receptor interaction |
N-Methyl-1-phenylpropan-1-amine | Methyl substitution on nitrogen | Higher basicity; differing pharmacological effects |
The comparison illustrates that while structurally related compounds exhibit varying activities, the specific chain length and placement of substituents in this compound may confer unique biological interactions.
Properties
IUPAC Name |
5-methoxy-1-phenylpentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-14-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPSAFWDYGSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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